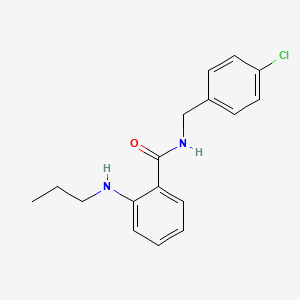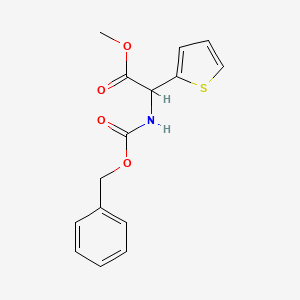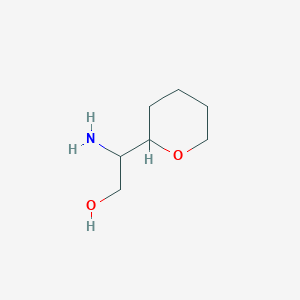
3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Di(piperidin-1-yl)indolin-2-one is a compound that belongs to the indolinone family, which is known for its diverse biological activities. The indolinone scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules. This compound features two piperidine rings attached to the indolinone core, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(piperidin-1-yl)indolin-2-one typically involves the reaction of indolin-2-one with piperidine under specific conditions. One common method is the Mannich reaction, where indolin-2-one is reacted with formaldehyde and piperidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3-Di(piperidin-1-yl)indolin-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Di(piperidin-1-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indolinone core to indoline.
Substitution: The piperidine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,3-Di(piperidin-1-yl)indolin-2-one can yield N-oxides, while reduction can produce indoline derivatives.
Aplicaciones Científicas De Investigación
3,3-Di(piperidin-1-yl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3,3-Di(piperidin-1-yl)indolin-2-one involves its interaction with specific molecular targets. The indolinone core can bind to various enzymes and receptors, modulating their activity. The piperidine rings can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-4-yl)indolin-2-one: This compound has a similar structure but with only one piperidine ring.
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound features a trifluoromethyl group and a sulfonyl group, providing different chemical properties.
Uniqueness
3,3-Di(piperidin-1-yl)indolin-2-one is unique due to the presence of two piperidine rings, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Propiedades
Número CAS |
5149-74-6 |
|---|---|
Fórmula molecular |
C18H25N3O |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3,3-di(piperidin-1-yl)-1H-indol-2-one |
InChI |
InChI=1S/C18H25N3O/c22-17-18(20-11-5-1-6-12-20,21-13-7-2-8-14-21)15-9-3-4-10-16(15)19-17/h3-4,9-10H,1-2,5-8,11-14H2,(H,19,22) |
Clave InChI |
GGLPHXFAOJVIQI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(C3=CC=CC=C3NC2=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)


![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
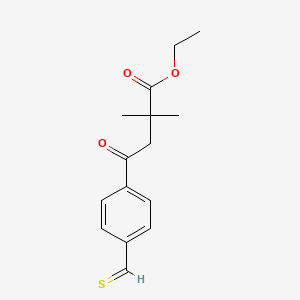
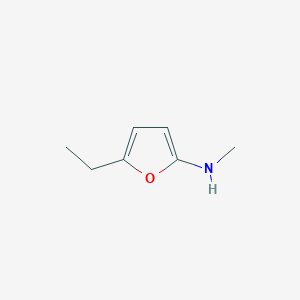
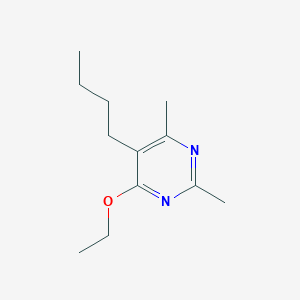
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
